molecular formula C12H10O5 B14717513 4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate CAS No. 23053-38-5

4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate

Cat. No.: B14717513
CAS No.: 23053-38-5
M. Wt: 234.20 g/mol
InChI Key: ABMHHGRAKIODFS-UHFFFAOYSA-N
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Description

4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate is an organic compound with the molecular formula C12H10O5. It is characterized by the presence of a phenyl ring substituted with an acetate group and a 2,5-dioxotetrahydrofuran moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate typically involves the reaction of 4-hydroxyphenyl acetic acid with maleic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl acetates, quinones, and reduced furan derivatives .

Scientific Research Applications

4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxotetrahydrofuran-3-yl acetate
  • 4-(2,5-Dioxotetrahydrofuran-3-yl)benzoic acid
  • 4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl methanol

Uniqueness

4-(2,5-Dioxotetrahydrofuran-3-yl)phenyl acetate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to similar compounds. Its combination of a phenyl ring with a dioxotetrahydrofuran moiety makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

23053-38-5

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

[4-(2,5-dioxooxolan-3-yl)phenyl] acetate

InChI

InChI=1S/C12H10O5/c1-7(13)16-9-4-2-8(3-5-9)10-6-11(14)17-12(10)15/h2-5,10H,6H2,1H3

InChI Key

ABMHHGRAKIODFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2CC(=O)OC2=O

Origin of Product

United States

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